1-Methylthieno[2,3-d]imidazole-5-carboxylic acid
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Overview
Description
1-Methylthieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include solvent-free microwave-assisted synthesis, which provides an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-Methylthieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Thieno[2,3-d]imidazole-5-carboxylic acid
- 1-Methylimidazole-5-carboxylic acid
- Thieno[2,3-d]imidazole
Uniqueness: 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid stands out due to its unique structural features, which confer distinct chemical and biological properties. Its fusion of thieno and imidazole rings provides a versatile scaffold for various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-methylthieno[2,3-d]imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-9-3-8-6-4(9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPOLUPETRAQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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